4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a propoxyphenyl group, a chlorophenyl group, and a methyl-oxazole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions:
Esterification: The final step involves the esterification of the oxazole carboxylic acid with an alcohol, such as propanol, to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-methanol: Similar structure but with a methanol group instead of an ester.
Uniqueness
The uniqueness of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate lies in its specific ester functional group, which can influence its reactivity, solubility, and biological activity compared to its analogs
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4-propoxyphenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-3-12-24-14-8-10-15(11-9-14)25-20(23)18-13(2)26-22-19(18)16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3 |
InChI Key |
PUVUPBCVKRXYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.